molecular formula C16H22N2O B2697942 3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 107606-88-2

3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No.: B2697942
CAS No.: 107606-88-2
M. Wt: 258.365
InChI Key: HRZLFKFDCKAGQY-UHFFFAOYSA-N
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Description

3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a bicyclic compound that features a rigid structure with closely spaced nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves the reaction of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one with benzyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as chloroform, with triethylamine as a base . The reaction conditions must be carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced derivatives of the original compound .

Scientific Research Applications

3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. The nitrogen atoms in the compound can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, the benzyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to certain receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is unique due to its combination of a rigid bicyclic structure, closely spaced nitrogen atoms, and a hydrophobic benzyl group. These features make it particularly effective in forming stable complexes with metals and interacting with biological targets, setting it apart from other similar compounds .

Properties

IUPAC Name

3-benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-15-9-17-10-16(2,14(15)19)12-18(11-15)8-13-6-4-3-5-7-13/h3-7,17H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZLFKFDCKAGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CNCC(C1=O)(CN(C2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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